1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)-, (4a-alpha,5-beta,9b-alpha)-
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Overview
Description
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)-, (4a-alpha,5-beta,9b-alpha)- is a complex organic compound with a unique structure that combines elements of indene and pyridine
Preparation Methods
The synthesis of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)- involves multiple steps, starting with the preparation of the indene and pyridine precursors. These precursors are then subjected to a series of reactions, including cyclization and methoxylation, to form the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacological agent.
Industry: It may be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparison with Similar Compounds
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)- can be compared with other similar compounds, such as:
Indeno[1,2-b]pyridine derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Methoxy-substituted indene derivatives: These compounds have methoxy groups attached to the indene ring, similar to the compound .
Phenyl-substituted pyridine derivatives: These compounds have phenyl groups attached to the pyridine ring, similar to the compound .
The uniqueness of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)- lies in its specific combination of structural elements and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88763-29-5 |
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Molecular Formula |
C22H27NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
(4aS,5R,9bS)-7-methoxy-5-(4-propan-2-ylphenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C22H27NO/c1-14(2)15-6-8-16(9-7-15)21-19-5-4-12-23-22(19)18-11-10-17(24-3)13-20(18)21/h6-11,13-14,19,21-23H,4-5,12H2,1-3H3/t19-,21-,22+/m0/s1 |
InChI Key |
OLQQQPDTHCIYAT-ILWGZMRPSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@H]2[C@@H]3CCCN[C@@H]3C4=C2C=C(C=C4)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3CCCNC3C4=C2C=C(C=C4)OC |
Origin of Product |
United States |
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